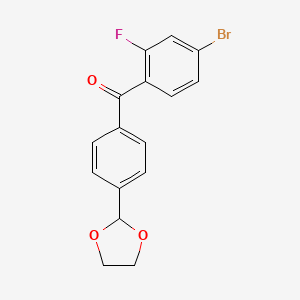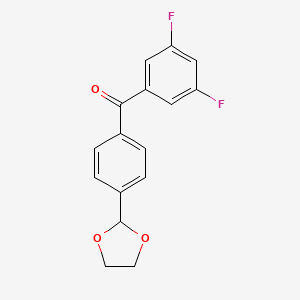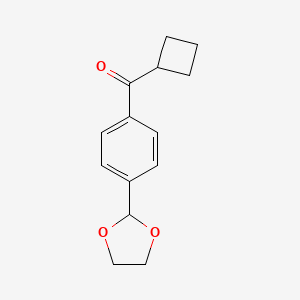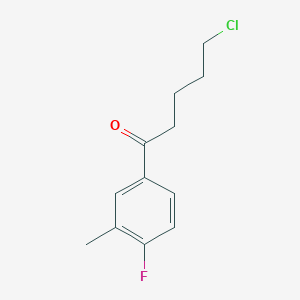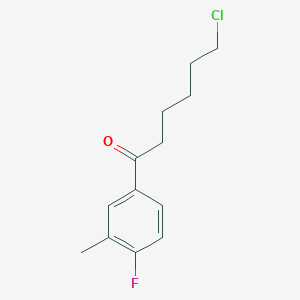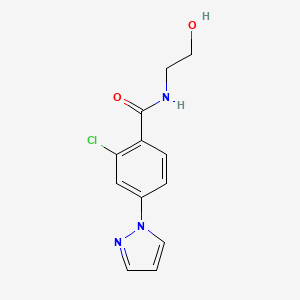
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide and 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides have been synthesized and their properties investigated . These compounds share the benzamide core and a substitution pattern that may offer insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of salicylic acid derivatives with various amines or hydrazides under catalytic or activating conditions. For example, 2-hydroxy-N-(pyridin-4-yl)benzamide was obtained in high yield by reacting salicylyl chloride with 4-aminopyridine in the presence of triethylamine . Similarly, 2-hydroxy benzoic acid hydrazide underwent condensation with aromatic aldehydes followed by cyclocondensation to yield thiazolidin derivatives . These methods suggest that the synthesis of this compound could potentially be achieved through analogous strategies, possibly involving a chlorinated benzoyl chloride and an appropriate pyrazole derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using analytical and spectral data, and in some cases, X-ray crystallography . For instance, antipyrine derivatives with a halogenated benzamide moiety have been structurally characterized, revealing the presence of hydrogen bonding and other intermolecular interactions that stabilize their crystal packing . These findings could be extrapolated to predict the molecular structure of this compound, which is likely to exhibit similar intermolecular interactions due to the presence of amide and possible hydrogen bond donors and acceptors.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide functionality. The related compounds synthesized in the studies show potential for further chemical transformations, such as cycloadditions and rearrangements . The presence of a pyrazole ring in the target compound suggests that it may also participate in 1,3-dipolar cycloadditions or serve as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound have not been reported, related compounds exhibit properties that can be inferred for the compound of interest. The solubility, melting points, and stability of benzamide derivatives are affected by their molecular structure and the nature of their substituents . The biological activity of these compounds, such as antibacterial and antifungal properties, has also been evaluated, indicating potential pharmacological applications . These aspects are crucial for understanding the potential applications and handling of the compound.
科学的研究の応用
1. Structural Analysis and Interaction Studies
- Intermolecular Interactions : The research on 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide reveals insights into intermolecular interactions. The study included X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. It was found that the compound's crystal packing is stabilized by various hydrogen bonds and π-interactions, emphasizing the importance of electrostatic energy contribution in its stabilization (Saeed et al., 2020).
2. Antimicrobial and Antitubercular Applications
- Antimicrobial Properties : A study involving a related compound, 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide, highlighted its in vitro antimicrobial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).
- Antitubercular Activity : Another research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including a compound similar to 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, demonstrated significant antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).
3. Potential Antitumor Applications
- Antitumor Agents : A derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was synthesized and evaluated as a potent antitumor agent. It showed a significant in vivo inhibitory effect on tumor growth, suggesting the potential of related compounds in cancer therapy (Yoshida et al., 2005).
4. Synthesis and Chemical Properties
- Chemical Synthesis : The compound 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, analogous to the target compound, was synthesized in a study, highlighting the potential for creating similar compounds with diverse chemical properties (Kralj et al., 2007).
5. Insecticidal and Fungicidal Properties
- Insecticidal and Fungicidal Activity : Research on 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, closely related to the target compound, demonstrated their potential as insecticides and fungicides, suggesting a similar possibility for the compound (Zhu et al., 2014).
6. Magnetic Properties and Supramolecular Chemistry
- Magnetic and Supramolecular Studies : A study on manganese(III) complexes with ligands including 2-hydroxy-N-{2-hydroxy-3-[(2-hydroxybenzoyl)amino]propyl}benzamide revealed insights into the compound's magnetic properties and its role in forming supramolecular structures (Stoicescu et al., 2007).
特性
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-8-9(16-6-1-4-15-16)2-3-10(11)12(18)14-5-7-17/h1-4,6,8,17H,5,7H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAZJKOCCNFENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)


![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)
